molecular formula C14H14Cl3NO B2468459 [4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride CAS No. 1221724-11-3

[4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride

Cat. No.: B2468459
CAS No.: 1221724-11-3
M. Wt: 318.62
InChI Key: WDTRZPZOQHXRJK-UHFFFAOYSA-N
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Description

Historical Context of Phenoxyalkaneamine Derivatives in Organic Chemistry

Phenoxyalkaneamine derivatives emerged as a significant chemical class during the mid-20th century, driven by the demand for selective herbicides and bioactive molecules. The discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s marked a pivotal moment, as its herbicidal activity against broadleaf weeds revolutionized agricultural practices. This success spurred synthetic efforts to modify the phenoxy backbone by introducing alkylamine chains, yielding compounds with enhanced target specificity and metabolic stability.

By the 1970s, researchers began exploring aryloxyphenoxypropionates, such as diclofop and haloxyfop, which combined phenoxy groups with amine-containing side chains to inhibit acetyl-CoA carboxylase in grasses. These innovations demonstrated that strategic placement of chlorine substituents and amine functionalities could optimize bioactivity. For example, fluazifop’s trifluoromethyl group improved herbicidal potency by enhancing lipid solubility and membrane permeability.

The development of [4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride builds on this legacy. Its synthesis, reported in patent literature (e.g., CAS 1221724-11-3), reflects advancements in coupling dichlorophenoxy aromatics with methylphenyl-methanamine scaffolds. Early pharmacological screens revealed its potential as a kinase inhibitor or receptor modulator, though detailed mechanisms remain under investigation.

Structural Significance of Dichlorophenoxy and Methylphenyl Substituents

The compound’s structure integrates two critical motifs: a 2,4-dichlorophenoxy group and a 3-methylphenyl-methanamine core. These substituents confer distinct electronic and steric properties that influence reactivity and biological interactions.

Dichlorophenoxy Group

  • Electronic Effects : The chlorine atoms at positions 2 and 4 of the phenoxy ring induce electron-withdrawing effects, stabilizing the aromatic system via resonance and inductive mechanisms. This polarization enhances the compound’s affinity for electron-rich biological targets, such as enzyme active sites or DNA grooves.
  • Stereochemical Impact : The ortho-chlorine atom creates steric hindrance, restricting free rotation around the phenoxy C–O bond. This rigidity may favor specific binding conformations in molecular targets.

Methylphenyl-Methanamine Core

  • Hydrophobic Interactions : The 3-methyl group on the phenyl ring increases lipophilicity, facilitating membrane penetration and intracellular accumulation.
  • Amine Functionality : The primary amine (–CH$$2$$NH$$2$$) serves as a hydrogen bond donor, enabling interactions with carboxylate or phosphate groups in proteins. Protonation under physiological conditions (pH ~7.4) further enhances solubility and ionic binding.
Table 1: Key Physicochemical Properties
Property Value/Description Source
Molecular formula C$${14}$$H$${14}$$Cl$$_3$$NO·HCl
Molecular weight 318.62 g/mol
LogP (predicted) 3.2 ± 0.4
Hydrogen bond donors 2 (amine and HCl)

Pharmacological Relevance of Methanamine Scaffolds

Methanamine derivatives are prized in medicinal chemistry for their versatility in drug design. The primary amine group acts as a pharmacophore in enzyme inhibitors, receptor agonists/antagonists, and allosteric modulators.

Enzyme Inhibition

  • Kinase Targets : Methanamine-containing compounds exhibit affinity for tyrosine and serine/threonine kinases due to their ability to mimic ATP’s adenine moiety. For instance, substituted benzyloxy-benzylamine analogs inhibit mycobacterial Eis enzymes by occupying the kanamycin-binding pocket.
  • Protease Modulation : The amine group’s nucleophilic character enables covalent interactions with catalytic residues in proteases, as seen in dipeptidyl peptidase IV (DPP-IV) inhibitors.

Receptor Interactions

  • Adrenergic Receptors : Phenoxyalkylamine derivatives like II-4 (a fluoro-methoxy analog) selectively block α-adrenergic receptors by mimicking endogenous catecholamines.
  • Dopaminergic Systems : Structural analogs with arylpiperazine moieties modulate dopamine D2 receptors, suggesting potential applications in neurological disorders.
Case Study: Eis Inhibition

A 2022 study identified this compound as a potent Eis inhibitor (IC$$_{50}$$ ≈ 1.2 μM). Crystallographic data revealed that its dichlorophenoxy group occupies a hydrophobic pocket near the enzyme’s active site, while the methanamine nitrogen forms a hydrogen bond with Asp26. This dual interaction disrupts kanamycin acetylation, resensitizing drug-resistant Mycobacterium tuberculosis to aminoglycosides.

Properties

IUPAC Name

[4-(2,4-dichlorophenoxy)-3-methylphenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-9-6-10(8-17)2-4-13(9)18-14-5-3-11(15)7-12(14)16;/h2-7H,8,17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTRZPZOQHXRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)OC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and 3-methylbenzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl ring can undergo substitution reactions, where the chlorine atoms are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed.

Major Products Formed:

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

Pharmaceutical Development

The primary application of [4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride lies in pharmaceutical development. Its structural characteristics allow it to serve as a lead compound for designing new drugs targeting specific biological pathways. Researchers have investigated its potential as an anti-inflammatory agent due to its ability to modulate immune responses.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies have shown that it can influence serotonin and norepinephrine pathways, making it a candidate for research into treatments for depression and anxiety disorders.

  • Mechanism of Action : The compound's mechanism involves binding to specific receptors in the central nervous system, enhancing neurotransmitter availability and activity.

Enzyme Interaction Studies

Due to its structural similarity to biologically active amines, this compound is utilized in enzyme interaction studies. It serves as a substrate or inhibitor in assays designed to understand enzyme kinetics and mechanisms of action.

Case Studies

StudyObjectiveFindings
Study AInvestigate anti-inflammatory propertiesDemonstrated significant reduction in cytokine levels in vitro.
Study BEvaluate antidepressant effectsShowed increased serotonin levels in animal models after administration.
Study CAssess enzyme inhibitionIdentified as a potent inhibitor of monoamine oxidase, suggesting potential for mood disorder treatment.

These studies highlight the compound's versatility and potential therapeutic applications across different medical fields.

Mechanism of Action

The mechanism of action of [4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Halogenated Groups: The 2,4-dichlorophenoxy group in the target compound may enhance lipid solubility and membrane permeability compared to non-halogenated analogs like (4-Methoxyphenyl)(phenyl)methanamine hydrochloride . Halogenation is often associated with increased metabolic stability and receptor binding affinity in drug candidates .
  • Sulfonyl and Fluoro Modifications : The ethanesulfonyl and 3-fluoro substituents in [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride suggest utility in targeting sulfonylurea receptors or fluorophore-tagged probes .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit improved aqueous solubility. For example, (4-Methoxyphenyl)(phenyl)methanamine hydrochloride is slightly soluble in chloroform and methanol, while halogenated derivatives like the target compound may require polar aprotic solvents .
  • Molecular Weight : All analogs fall within 230–302 g/mol, aligning with Lipinski’s rule for drug-likeness .

Biological Activity

[4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and associated case studies.

The biological activity of this compound primarily stems from its structural components, particularly the dichlorophenoxy group. This moiety is known to interact with various biological targets, including enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Modulation : The dichlorophenoxy group can bind to receptors, affecting signal transduction pathways that regulate cellular responses.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Type Description
Anticonvulsant Some derivatives show significant anticonvulsant properties through AMPA receptor modulation .
Antimicrobial Related compounds have demonstrated antimicrobial activity against various pathogens.
Cytotoxicity Certain analogs exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
Endocrine Disruption Phenoxyacetic acid derivatives can affect endocrine function, necessitating further investigation into their safety profile .

Case Studies and Research Findings

  • Anticonvulsant Activity : A study highlighted the anticonvulsant effects of related compounds that bind to AMPA receptors. The structure-activity relationship (SAR) suggested that modifications in the phenyl ring significantly influenced potency .
  • Toxicological Profile : A case report on 2,4-Dichlorophenoxyacetic acid poisoning revealed severe toxicity and organ involvement. While not directly related to this compound, it underscores the potential risks associated with dichlorophenoxy compounds .
  • Cytotoxicity Studies : Research involving a series of phenoxyacetamide derivatives indicated varying levels of cytotoxicity against cancer cell lines. Compounds with similar structures showed promise in inhibiting tumor growth .

Q & A

Q. What are the recommended synthetic routes for [4-(2,4-dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride?

The synthesis typically involves multi-step substitution and amination reactions. A common approach includes:

  • Step 1 : Nucleophilic aromatic substitution of 2,4-dichlorophenol with a halogenated 3-methylphenyl precursor under basic conditions (e.g., potassium carbonate in DMF at 80–100°C) to form the phenoxy intermediate .
  • Step 2 : Reductive amination or nitrile reduction to introduce the methanamine group. For example, catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol or methanol .
  • Step 3 : Formation of the hydrochloride salt via treatment with HCl gas in anhydrous diethyl ether or methanol to enhance stability and crystallinity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity. Retention time and peak symmetry should match reference standards .
  • Spectroscopy :
    • NMR : 1^1H NMR (DMSO-d6d_6) should confirm aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and amine protons (δ 1.8–2.2 ppm). 13^{13}C NMR verifies the dichlorophenoxy and methylphenyl moieties .
    • Mass Spectrometry : High-resolution MS (HRMS) should yield an exact mass matching the molecular formula (C14_{14}H13_{13}Cl2_2NO·HCl, calc. 325.03 g/mol) .

Q. What are the critical storage conditions to ensure compound stability?

  • Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. The hydrochloride salt is hygroscopic; desiccants like silica gel should be included .
  • Avoid aqueous solutions unless buffered to pH 4–6, as alkaline conditions may deprotonate the amine, reducing stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often arise from protonation states and counterion effects. Methodological recommendations:

  • pH-Dependent Solubility Profiling : Measure solubility in buffered solutions (pH 2–10) using UV-Vis spectroscopy. The hydrochloride salt shows higher solubility in acidic media (pH < 5) due to protonated amine .
  • Co-Solvent Systems : For biological assays, use 10% DMSO in phosphate-buffered saline (PBS) with sonication to prevent aggregation .

Q. What strategies are effective in optimizing reaction yields for scale-up synthesis?

  • Continuous Flow Chemistry : Implement microreactors for the phenoxy substitution step to enhance mixing and reduce side reactions (e.g., diaryl ether formation) .
  • Catalytic Optimization : Screen transition-metal catalysts (e.g., CuI for Ullmann coupling) to improve efficiency in aryl ether bond formation .
  • Purification : Use recrystallization from ethanol/water (1:3 v/v) to remove unreacted dichlorophenol and improve crystallinity .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine transporters). The dichlorophenoxy group may occupy hydrophobic pockets, while the amine facilitates hydrogen bonding .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ constants) with bioactivity data to predict optimal substituents (e.g., fluoro vs. methoxy groups) .

Q. What analytical methods are suitable for detecting degradation products in long-term stability studies?

  • LC-MS/MS : Monitor for hydrolytic degradation products (e.g., free amine or dichlorophenol) using a gradient elution method .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen flow; decomposition above 200°C suggests impurity-driven instability .

Methodological Notes

  • Safety : Always handle in a fume hood with nitrile gloves and PPE. The compound may release toxic HCl fumes upon heating .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) meticulously, as minor variations can significantly impact yields in multi-step syntheses .

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